FC-11 (FAK degrader)
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Overview
Description
FC-11 is a highly potent focal adhesion kinase degrader. It is a proteolysis-targeting chimera (PROTAC) that targets focal adhesion kinase for degradation. This compound is composed of the focal adhesion kinase inhibitor PF 562217 joined by a linker to the cereblon-binding ligand Pomalidomide . FC-11 is known for its ability to degrade autophosphorylated focal adhesion kinase, displaying near-complete degradation after 3 hours at 100 nanomolar in TM3 cells .
Scientific Research Applications
FC-11 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a tool for studying protein degradation mechanisms. In biology, it is used to investigate the role of focal adhesion kinase in cellular processes. In medicine, FC-11 is explored for its potential therapeutic applications in cancer treatment, particularly in targeting focal adhesion kinase-dependent pathways .
Mechanism of Action
Safety and Hazards
Future Directions
The benefits of FAK degraders, especially in terms of their scaffold function, are increasingly evident, holding promising potential for future clinical exploration and breakthroughs . FC-11 could be useful as an expand tool for studying functions of FAK in biological systems and as potential therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FC-11 involves the conjugation of the focal adhesion kinase inhibitor PF 562217 with the cereblon-binding ligand Pomalidomide through a linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves standard organic synthesis techniques, including amide bond formation and linker attachment .
Industrial Production Methods: Industrial production methods for FC-11 are not widely documented. Typically, the production of such compounds involves large-scale organic synthesis, purification through chromatography, and rigorous quality control to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: FC-11 undergoes various chemical reactions, primarily focusing on its degradation activity. The compound facilitates the ubiquitination and subsequent proteasome-mediated degradation of focal adhesion kinase .
Common Reagents and Conditions: The common reagents used in the synthesis of FC-11 include the focal adhesion kinase inhibitor PF 562217, the cereblon-binding ligand Pomalidomide, and various organic solvents and reagents for linker attachment .
Major Products Formed: The major product formed from the reaction involving FC-11 is the degraded focal adhesion kinase protein, which is ubiquitinated and subsequently degraded by the proteasome .
Comparison with Similar Compounds
FC-11 is unique compared to other similar compounds due to its high potency and specificity in degrading focal adhesion kinase. Similar compounds include other focal adhesion kinase inhibitors and PROTACs targeting different kinases. For example, PROTAC-3 and BI-3663 are also focal adhesion kinase degraders but differ in their linker structures and targeting ligands .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of FC-11 involves the degradation of FAK protein using a small molecule degrader.", "Starting Materials": [ "FAK protein", "Small molecule degrader" ], "Reaction": [ "The small molecule degrader binds to the FAK protein, leading to its ubiquitination and subsequent degradation by the proteasome.", "This results in the reduction of FAK protein levels in cells, leading to inhibition of FAK signaling pathways." ] } | |
CAS No. |
2271035-37-9 |
Molecular Formula |
C41H42F3N13O9S |
Molecular Weight |
949.9242 |
IUPAC Name |
1-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-N-(4-((4-(((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-1H-1,2,3-triazole-4-carboxamide |
InChI |
InChI=1S/C41H42F3N13O9S/c1-55(67(2,63)64)35-24(5-4-14-46-35)21-47-34-28(41(42,43)44)22-48-40(52-34)50-26-10-8-25(9-11-26)49-36(59)30-23-56(54-53-30)16-18-66-20-19-65-17-15-45-29-7-3-6-27-33(29)39(62)57(38(27)61)31-12-13-32(58)51-37(31)60/h3-11,14,22-23,31,45H,12-13,15-21H2,1-2H3,(H,49,59)(H,51,58,60)(H2,47,48,50,52) |
InChI Key |
RZKZQCHSKWKOAJ-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(CCOCCOCCNC2=CC=CC(C(N3C(CC4)C(NC4=O)=O)=O)=C2C3=O)N=N1)NC5=CC=C(NC6=NC=C(C(F)(F)F)C(NCC7=CC=CN=C7N(C)S(=O)(C)=O)=N6)C=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FC-11; FC 11; FC11; FC-11 (FAK degrader); |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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